N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-13(2)24-15-7-5-14(6-8-15)20(23)21-12-16-9-10-18(26-16)19(22)17-4-3-11-25-17/h3-11,13,19,22H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLVKARNYQCWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzamide precursor. The thiophene moiety can be introduced through a series of reactions, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzamide core can produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have indicated that compounds containing thiophene and hydroxymethyl groups exhibit significant anticancer activity. N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide has shown promise in inhibiting specific cancer cell lines. For instance, research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting its potential as a therapeutic agent in cancer treatment .
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis . Such properties make it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
Materials Science
2.1 Organic Electronics
This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety is known for its excellent electrical conductivity and stability, which can enhance the performance of electronic devices. Studies are ongoing to optimize the compound's properties for better charge transport and light-emitting efficiency .
Biochemical Applications
3.1 Enzyme Inhibition
Research has highlighted the compound's ability to inhibit certain enzymes that are crucial in metabolic pathways. For example, it has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could lead to therapeutic applications in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .
3.2 Molecular Probes
Due to its unique structural features, this compound can serve as a molecular probe for studying biological systems. Its ability to interact with specific biomolecules allows researchers to track cellular processes and understand disease mechanisms at a molecular level .
Case Studies
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to specific proteins, affecting their function and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Thiophene-Benzamide Hybrids
- Target Compound : Contains two thiophene rings, one functionalized with a hydroxymethyl group, and a 4-isopropoxybenzamide substituent. The hydroxymethyl group may enhance solubility or enable further derivatization.
- 4-(5-Formylthiophen-2-yl)-N-methyl-benzamide (): Features a formyl group on the thiophene ring instead of hydroxymethyl, which could react further in nucleophilic additions.
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Replaces one thiophene with an isoxazole ring and includes a diethylamino group, enhancing electron-donating properties.
Benzamide Derivatives
- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Substitutes the thiophene with a thiazole ring and incorporates a morpholino group, improving water solubility.
Spectroscopic Characterization
IR Spectroscopy :
- Target Compound : Expected C=O (amide I) stretch ~1660–1680 cm⁻¹; O-H (hydroxymethyl) ~3200–3600 cm⁻¹.
- Triazole-thiones () : Show C=S stretches at 1247–1255 cm⁻¹ and NH bands at 3278–3414 cm⁻¹, absent in the target due to differing core structures .
- Hydrazinecarbothioamides () : Exhibit strong C=O stretches at 1663–1682 cm⁻¹, similar to the target’s benzamide group .
NMR Spectroscopy :
- Isoxazole-carboxamide () : Pyridine protons resonate at δ 8.5–9.0 ppm, contrasting with the target’s thiophene protons (δ 6.5–7.5 ppm) .
Biological Activity
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Features
- Thiophene Rings : The compound contains two thiophene rings which contribute to its biological activity through potential π-π stacking interactions.
- Hydroxymethyl Group : The hydroxymethyl substitution enhances solubility and may influence the compound's interaction with biological targets.
- Isopropoxybenzamide Moiety : This part of the molecule is crucial for its pharmacological properties, potentially aiding in receptor binding.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Antioxidant Activity : Thiophene derivatives are known to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Effects : Many thiophene-based compounds have shown efficacy against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that related thiophene compounds inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The proposed mechanism involved the modulation of apoptotic pathways via mitochondrial dysfunction.
- Neuroprotective Effects : Research has shown that certain thiophene derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
- Cardiovascular Benefits : Some studies indicate that thiophene-containing compounds can enhance endothelial function and reduce blood pressure, highlighting their potential in cardiovascular therapies.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide, and how are intermediates characterized?
- Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Functionalization of thiophene rings via Friedel-Crafts alkylation or Gewald reactions to introduce hydroxymethyl groups .
- Step 2 : Coupling reactions (e.g., amide bond formation) between the thiophene derivative and 4-isopropoxybenzoyl chloride under inert conditions to prevent oxidation .
- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. How is the purity and stability of this compound assessed in experimental settings?
- Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to quantify impurities (<1% threshold for research-grade purity) .
- Stability : Accelerated stability studies under varying pH, temperature, and light exposure (e.g., 40°C/75% relative humidity for 4 weeks) assess degradation pathways .
Q. What spectroscopic techniques are critical for confirming its molecular structure?
- Answer :
- 1H/13C NMR : Assigns proton environments (e.g., thiophene aromatic protons at δ 6.8–7.2 ppm) and carbonyl groups (amide C=O at ~168 ppm) .
- FT-IR : Validates functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, amide I/II bands at 1650–1550 cm⁻¹) .
- X-ray crystallography (if crystalline): SHELX or WinGX software refines atomic coordinates for structural validation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict charge-transfer behavior and redox potentials. For example, thiophene rings contribute to low bandgaps (~2.5 eV), suggesting potential in organic electronics .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) by simulating binding affinities and steric compatibility .
Q. What strategies resolve synthetic challenges such as regioselectivity in thiophene functionalization?
- Answer :
- Directed ortho-metalation : Uses directing groups (e.g., hydroxymethyl) to control substitution patterns on thiophene .
- Catalytic systems : Palladium/copper catalysts enable selective cross-coupling (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
- Reaction optimization : Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0°C to reflux) improve yield and selectivity .
Q. How are contradictions in bioactivity data addressed across studies?
- Answer :
- Dose-response validation : Replicates assays (e.g., IC50 for enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Metabolite profiling : LC-MS identifies active/inactive metabolites that may explain discrepancies in cellular vs. in vitro assays .
- Comparative SAR studies : Evaluates structural analogs (e.g., replacing isopropoxy with methoxy groups) to isolate pharmacophoric features .
Q. What crystallographic tools are used to analyze its solid-state conformation and intermolecular interactions?
- Answer :
- Single-crystal X-ray diffraction : ORTEP diagrams visualize π-π stacking between thiophene rings and hydrogen-bonding networks (e.g., amide N–H⋯O interactions) .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯π interactions contributing >15% of crystal packing) .
Methodological Considerations
Q. How is the compound’s solubility modulated for biological assays?
- Answer :
- Co-solvent systems : Dimethyl sulfoxide (DMSO) or PEG-400 are used at <1% v/v to maintain aqueous solubility without cytotoxicity .
- pH adjustment : Buffers (e.g., phosphate-buffered saline) stabilize the compound’s zwitterionic form in physiological conditions .
Q. What in vitro assays are suitable for evaluating its potential as a biochemical probe?
- Answer :
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to determine inhibition constants (Ki) .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) measure competitive binding using [³H]-labeled ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
